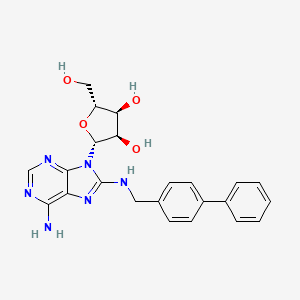CNT2 inhibitor-1
CAS No.:
Cat. No.: VC7490587
Molecular Formula: C23H24N6O4
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H24N6O4 |
|---|---|
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-[6-amino-8-[(4-phenylphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C23H24N6O4/c24-20-17-21(27-12-26-20)29(22-19(32)18(31)16(11-30)33-22)23(28-17)25-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,12,16,18-19,22,30-32H,10-11H2,(H,25,28)(H2,24,26,27)/t16-,18-,19-,22-/m1/s1 |
| Standard InChI Key | YJLIKUSWRSEPSM-WGQQHEPDSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CO)O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CNC3=NC4=C(N=CN=C4N3C5C(C(C(O5)CO)O)O)N |
Introduction
Chemical and Structural Profile of CNT2 Inhibitor-1
Molecular Characteristics
CNT2 inhibitor-1 (CAS No. 880155-70-4) possesses a molecular weight of 448.47 g/mol and the empirical formula C23H24N6O4 . The compound features a benzimidazole core linked to a piperidine-carboxylic acid amide moiety through a phenoxypropyl spacer, with hydroxyl and hydroxymethyl groups on the tetrahydrofuran ring (Figure 1) . This structure optimizes interactions with the substrate-binding pocket of hCNT2, as demonstrated by structure-activity relationship (SAR) studies .
Table 1: Physicochemical Properties of CNT2 Inhibitor-1
| Property | Value |
|---|---|
| Molecular Weight | 448.47 g/mol |
| Formula | C23H24N6O4 |
| CAS Registry | 880155-70-4 |
| Solubility (DMSO) | 45 mg/mL (100.34 mM) |
| Storage Conditions | -20°C (powder); -80°C (solution) |
The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates its use in in vitro assays, though sonication is recommended to ensure complete dissolution .
Mechanism of Action and Selectivity
Targeting Intestinal Purine Absorption
CNT2, expressed in the apical membrane of small intestinal epithelial cells, mediates the sodium-dependent uptake of purine nucleosides such as inosine and guanosine . Dietary purines absorbed via CNT2 undergo rapid catabolism by xanthine oxidase, culminating in uric acid production . CNT2 inhibitor-1 competitively blocks this transport, reducing systemic purine availability and subsequent uric acid generation (Figure 2) .
Selectivity Profile
Inhibition assays demonstrate CNT2 inhibitor-1’s exceptional specificity:
-
hCNT1/hCNT3: No significant inhibition at concentrations ≤10 μM
-
ENTs: Minimal interference with equilibrative transport mechanisms
This selectivity minimizes off-target effects, distinguishing CNT2 inhibitor-1 from non-specific inhibitors like 7,8,3’-trihydroxyflavone .
Preclinical Pharmacological Data
In Vitro Efficacy
In COS7 cells expressing hCNT2, CNT2 inhibitor-1 reduces sodium-dependent [14C]-inosine uptake by 85% at 1 μM . Comparative studies highlight its superiority:
Table 2: Inhibitory Potency Against hCNT2
| Compound | IC50 (μM) | Fold Improvement vs. Parent |
|---|---|---|
| CNT2 Inhibitor-1 | 0.64 ± 0.19 | 81 |
| Parent Compound 12 | 52 ± 3.8 | - |
| Phlorizin | 960 ± 120 | 1,500 |
In Vivo Pharmacodynamics
While direct in vivo data for CNT2 inhibitor-1 remain unpublished, structurally related CNT2 inhibitors (e.g., KGO-2142) exhibit robust efficacy:
-
Rat Model: Oral co-administration with [14C]-inosine decreased urinary radioactivity by 60% at 6 hours, indicating inhibited intestinal absorption .
-
Cebus Monkeys: KGO-2142 abolished dietary RNA-induced hyperuricemia, normalizing serum uric acid within 8 hours .
These findings suggest CNT2 inhibitor-1’s potential for rapid and sustained urate-lowering effects.
Structural Optimization and SAR Insights
Key Modifications
The evolution from adenosine derivatives to CNT2 inhibitor-1 involved strategic modifications:
-
8-Amino Substitution: Introduction of an amino group at position 8 of the adenine ring enhanced hCNT2 affinity by 40-fold .
-
Benzimidazole Extension: The benzimidazole-2-ylamino group improved hydrophobic interactions with the transporter’s binding pocket .
-
Phenoxypropyl Linker: This spacer optimized spatial orientation, reducing steric hindrance .
Critical Functional Groups
-
Hydroxymethyl Tetrahydrofuran: Essential for mimicking ribose binding to CNT2 .
-
Piperidine-Carboxylic Acid Amide: Enhances solubility and metabolic stability .
Therapeutic Applications and Future Directions
Hyperuricemia Management
By curtailing intestinal purine absorption, CNT2 inhibitor-1 addresses the root cause of dietary-induced hyperuricemia, offering advantages over xanthine oxidase inhibitors (e.g., allopurinol) that merely inhibit uric acid synthesis .
Combination Therapies
Co-administration with uricosuric agents (e.g., probenecid) could synergistically enhance uric acid excretion, providing dual-mechanism control .
Oncology Considerations
While colorectal cancer (CRC) exhibits CNT2 downregulation via HDAC7-mediated histone hypoacetylation , CNT2 inhibitor-1’s role in oncology remains unexplored. Potential applications in chemosensitization warrant investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume